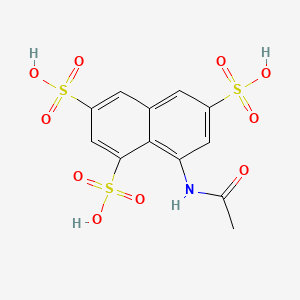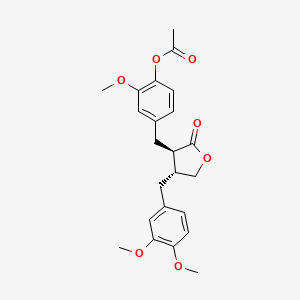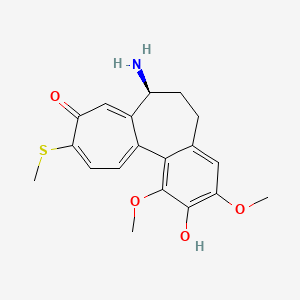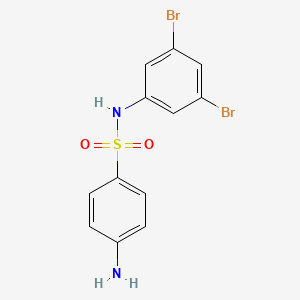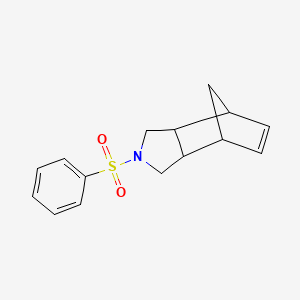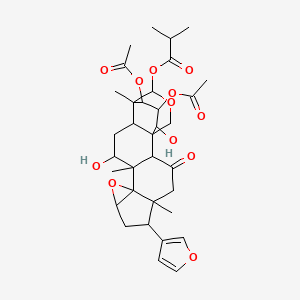![molecular formula C12H8N2O6 B12793007 spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone CAS No. 65251-27-6](/img/structure/B12793007.png)
spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[4-oxa-8,9-diazatricyclo[64002,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone is a complex organic compound characterized by its unique spiro structure, which includes multiple fused rings and heteroatoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anhydrides and amines can undergo cyclization reactions in the presence of catalysts like palladium or copper to form the spiro structure. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, spiro[4-oxa-8,9-diazatricyclo[64002,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism by which spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. For instance, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Spiro[4.5]deca-6,9-dien-8-ones: These compounds share a similar spiro structure but differ in the specific arrangement of atoms and functional groups.
Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one: Another spiro compound with a different set of fused rings and functional groups.
Uniqueness
Spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone is unique due to its specific combination of heteroatoms and fused ring systems, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
65251-27-6 |
|---|---|
分子式 |
C12H8N2O6 |
分子量 |
276.20 g/mol |
IUPAC名 |
spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone |
InChI |
InChI=1S/C12H8N2O6/c15-6-4-12(11(18)19-6)8-7(9(16)20-10(8)17)5-2-1-3-13-14(5)12/h1-3,5,7-8H,4H2 |
InChIキー |
ZSVRGRNGEICOOS-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC(=O)C12C3C(C4N2N=CC=C4)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


